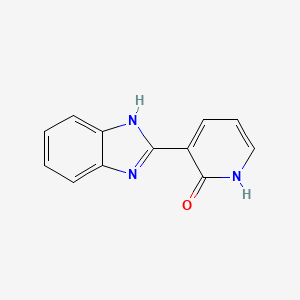

3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWLTPVWCCSFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420605 | |

| Record name | 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

842149-97-7 | |

| Record name | 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the condensation of 2-aminobenzimidazole with a suitable pyridinone derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole and pyridinone moieties can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Trends and Research Findings

Substituent Effects on Bioactivity

- Halogenation: Dichloro substitutions (e.g., in 5-(1-benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone) enhance antifungal activity, likely by improving target binding affinity. However, such modifications may increase toxicity, as seen in Carbendazim (a benzimidazole carbamate with restricted use due to toxicity) .

- Fluorine Substitution: The 4-fluorobenzyl group in 3-[5,6-dichloro-1-(4-fluorobenzyl)-...-pyridinone may enhance metabolic stability and binding specificity in drug discovery pipelines .

Heterocycle Influence

- Pyridinone vs. Coumarin: Replacing pyridinone with coumarin (3-(1H-benzimidazol-2-yl)-coumarin) introduces fluorescence properties, expanding applications to biosensing or imaging, but reduces basicity compared to pyridinone derivatives .

- Pyridinone vs.

Pharmacological Potential

- The parent compound’s simplicity (C₁₂H₉N₃O) offers a scaffold for derivatization, while analogs with dichloro/fluorobenzyl groups (e.g., ) show promise in targeting resistant fungal strains.

- 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone’s strong basicity (pKa ~12) suggests utility in pH-dependent drug delivery systems .

Biological Activity

3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that combines the structural features of benzimidazole and pyridinone. This unique combination provides a platform for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications span various fields, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | 3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one |

| Molecular Formula | C12H9N3O |

| Molecular Weight | 213.22 g/mol |

| CAS Number | 842149-97-7 |

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to form hydrogen bonds and engage in π-π stacking interactions with enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, one derivative showed promising results with a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported that benzimidazole derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting that this compound could be developed as a potential anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study synthesized several benzimidazole derivatives and evaluated their antimicrobial activity against various pathogens. Among these compounds, one derivative exhibited significant antibacterial activity with an MIC value lower than standard antibiotics like cefadroxil .

Evaluation of Anticancer Properties

In another study focusing on the anticancer properties of benzimidazole derivatives, researchers found that this compound demonstrated notable cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzimidazole and pyridinone rings. Modifications in these regions have been shown to enhance or diminish activity against specific targets. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's potency .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group transformations. Key steps include:

- Cyclization : Reacting 2-chloronicotinic acid derivatives with o-phenylenediamine under reflux in polar aprotic solvents (e.g., DMF) to form the benzimidazole core .

- Chlorination : Using phosphorus oxychloride (POCl₃) for selective chlorination at specific positions, requiring precise temperature control (70–90°C) to avoid over-chlorination .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (1:4 to 1:2) ensures high purity (>95%).

Advanced: How can contradictions between computational (DFT) and experimental (X-ray) structural data be resolved for this compound?

Discrepancies often arise in bond lengths or dihedral angles due to crystal packing effects or solvent interactions. To address this:

- Refinement : Use software like SHELXL (v.2018/3) to refine X-ray data with anisotropic displacement parameters for non-H atoms .

- DFT Optimization : Compare gas-phase DFT (B3LYP/6-31G**) geometries with solid-state X-ray structures, accounting for intermolecular forces (e.g., hydrogen bonds like N–H···N/O in the crystal lattice) .

- Hydrogen Bond Analysis : ORTEP-3 can visualize hydrogen-bonding networks (e.g., S(6) intramolecular rings) that stabilize the crystal structure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the absence of unreacted intermediates .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 305.33 [M+H]⁺) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O) confirm functional groups .

Advanced: How do substituents on the benzimidazole ring influence electronic properties and reactivity?

Substituents modulate electron density and steric effects:

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the pyridinone moiety, enhancing reactivity in nucleophilic substitutions.

- Methoxy Groups : Stabilize π-π stacking interactions in crystals, as seen in the dihedral angle (23.57°) between benzimidazole and pyridinone rings .

- Hydrogen Bond Donors : N–H groups participate in intermolecular interactions (e.g., C(4) chains via N–H···N bonds), affecting solubility and crystallinity .

Basic: What crystallographic tools are recommended for structural determination?

- Data Collection : Use a Bruker APEXII diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts .

- Software Suite : WinGX (v.2023) for data integration and SHELXT for structure solution via intrinsic phasing .

- Validation : Check CIF files with PLATON to identify missed symmetry or disorder .

Advanced: What strategies mitigate challenges in resolving chiral centers or polymorphism?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers .

- Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and analyze via PXRD to identify stable forms .

- Thermal Analysis : DSC/TGA can detect phase transitions (e.g., melting points ~205–207°C for polymorphs) .

Basic: How is the compound’s stability assessed under experimental conditions?

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC. Stability is typically maintained at pH 4–8 .

- Thermal Stability : TGA shows decomposition onset at ~250°C, confirming suitability for high-temperature reactions .

Advanced: What mechanistic insights explain its biological activity in enzyme inhibition?

- Binding Studies : Molecular docking (AutoDock Vina) reveals interactions with kinase ATP-binding pockets, including H-bonds with backbone amides (e.g., hinge region residues) .

- Kinetic Assays : IC₅₀ values (e.g., 0.5 µM for CDK2 inhibition) correlate with substituent electronegativity, as seen in halogenated derivatives .

Basic: How are reaction yields optimized in multi-step syntheses?

- Stepwise Monitoring : Use TLC (silica GF₂₅₄) at each stage to identify byproducts and adjust stoichiometry.

- Catalyst Screening : Pd(OAc)₂/Xantphos improves coupling reactions (e.g., Suzuki-Miyaura) with yields up to 85% .

Advanced: How do crystal packing forces impact physicochemical properties?

- Hydrophobicity : Layered packing (viewed along the a-axis) with van der Waals gaps reduces aqueous solubility .

- Mechanical Properties : Hirshfeld surface analysis (CrystalExplorer) quantifies C–H···π interactions (10–15% contribution), influencing tabletability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.